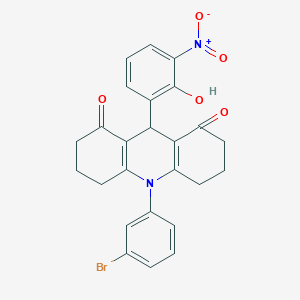
N,N-diethyl-N'-(4-ethylphenyl)ethanediamide
説明
N,N-diethyl-N'-(4-ethylphenyl)ethanediamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the U.S. Army in 1946 and has since become a popular choice for protecting against mosquito, tick, and other insect bites. DEET is a colorless, oily liquid with a slightly sweet odor and is available in various concentrations ranging from 5% to 100%.
作用機序
The exact mechanism of action of DEET is not fully understood, but it is believed to work by interfering with the ability of insects to detect the presence of humans and other animals. DEET may also act as a deterrent by producing an unpleasant odor or taste for insects.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in both animals and humans when used as directed. However, some studies have suggested that DEET may have neurotoxic effects in certain species of animals. In humans, DEET has been shown to be safe when used in accordance with the instructions on the label.
実験室実験の利点と制限
DEET is a widely used insect repellent, and its effectiveness has been well established through numerous studies. However, there are some limitations to its use in laboratory experiments. For example, DEET may interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, DEET may have varying levels of effectiveness against different species of insects, which can make it difficult to draw conclusions from experiments.
将来の方向性
There are several areas of research that could benefit from further study of DEET. One potential area of research is the development of new insect repellents based on the structure of DEET. Another area of research is the study of the neurotoxic effects of DEET in certain species of animals. Additionally, further research could be conducted to determine the long-term effects of DEET exposure in humans and animals.
In conclusion, DEET is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. While there are some limitations to its use in laboratory experiments, DEET has numerous potential applications in the development of new drugs and other areas of research. Further research is needed to fully understand the mechanism of action and potential side effects of DEET.
科学的研究の応用
DEET has been extensively studied for its effectiveness in repelling insects. It has been shown to be highly effective against mosquitoes, ticks, and other biting insects. In addition to its use as an insect repellent, DEET has also been studied for its potential use in the development of new drugs.
特性
IUPAC Name |
N',N'-diethyl-N-(4-ethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-4-11-7-9-12(10-8-11)15-13(17)14(18)16(5-2)6-3/h7-10H,4-6H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGUUPACHKBLFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-diethyl-N-(4-ethylphenyl)oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(cyclopentyloxy)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4851212.png)
![4,7-dimethyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4851217.png)



![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropylbenzyl)-1-piperazinyl]acetamide](/img/structure/B4851251.png)
![3-phenyl-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4851258.png)

![1-{4-[4-(phenylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4851274.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(4-ethylphenoxy)acetamide](/img/structure/B4851275.png)
![5-oxo-3-phenyl-N-(4-pyridinylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4851281.png)
![2-cyano-3-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-N-(2-thienylmethyl)acrylamide](/img/structure/B4851288.png)

![4-butyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4851304.png)